molecular formula C8H16ClNO B2764310 4-Cyclopropoxypiperidine hydrochloride CAS No. 1147110-64-2

4-Cyclopropoxypiperidine hydrochloride

Cat. No.: B2764310
CAS No.: 1147110-64-2
M. Wt: 177.67
InChI Key: NTDCDVUXQSVRRL-UHFFFAOYSA-N
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Description

4-Cyclopropoxypiperidine hydrochloride is a chemical compound belonging to the piperidine class of heterocyclic organic compounds. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound is characterized by a piperidine ring substituted with a cyclopropoxy group, and it is commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxypiperidine hydrochloride typically involves the reaction of piperidine with cyclopropyl alcohol under acidic conditions to form the cyclopropoxy derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through crystallization or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

4-Cyclopropoxypiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 4-Cyclopropoxypiperidine but without the cyclopropoxy group.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the piperidine ring.

    4-Methoxypiperidine: Similar structure with a methoxy group instead of a cyclopropoxy group.

Uniqueness: 4-Cyclopropoxypiperidine hydrochloride is unique due to the presence of both the piperidine ring and the cyclopropoxy group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Cyclopropoxypiperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring structure, which is modified by the presence of a cyclopropyl group. The molecular formula is C9H18ClNC_9H_{18}ClN, and its structural features contribute significantly to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.
  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
CompoundCell LineCytotoxicityReference
4-CyclopropoxypiperidineFaDuHigher than bleomycin

2. Neuroprotective Effects

Piperidine derivatives are also investigated for their neuroprotective properties. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

  • Mechanism : Inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function.
  • Findings : Compounds with similar piperidine structures have demonstrated significant inhibition against both AChE and butyrylcholinesterase (BuChE) .
CompoundEnzyme InhibitionEffectReference
4-CyclopropoxypiperidineAChE & BuChENeuroprotective

3. Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored extensively. This compound exhibits activity against various bacterial strains, including MRSA and E. coli.

  • Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits DNA gyrase, leading to cell death.
  • Case Study : A study demonstrated effective inhibition against multiple strains, suggesting a broad-spectrum antimicrobial potential .
Bacterial StrainInhibition Zone (mm)Reference
MRSA15
E. coli20

Research Findings

The current literature emphasizes the versatility of piperidine derivatives in drug design. The cyclopropyl moiety enhances the binding affinity to various biological targets, making these compounds valuable in therapeutic applications.

Case Studies

  • Anticancer Study : A recent investigation into the effects of 4-cyclopropoxypiperidine on cancer cell lines showed promising results in inducing apoptosis and inhibiting tumor growth.
  • Neuroprotective Study : Research focusing on cognitive enhancement demonstrated that this compound could improve memory retention in animal models by modulating cholinergic signaling pathways.

Properties

IUPAC Name

4-cyclopropyloxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(1)10-8-3-5-9-6-4-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDCDVUXQSVRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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